Ethyl 5-aminothiophene-2-carboxylate
Overview
Description
Ethyl 5-aminothiophene-2-carboxylate is a chemical compound with the molecular formula C7H9NO2S . It has a molecular weight of 171.22 . This compound is used in various fields such as organic synthesis, medicine, dyes, and pesticides .
Synthesis Analysis
The synthesis of thiophene derivatives like Ethyl 5-aminothiophene-2-carboxylate often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of Ethyl 5-aminothiophene-2-carboxylate consists of a five-membered thiophene ring with an ethyl carboxylate and an amino group attached . The exact arrangement of these groups in the molecule can be determined through techniques like X-ray diffraction .Chemical Reactions Analysis
Thiophene derivatives, including Ethyl 5-aminothiophene-2-carboxylate, can undergo a variety of chemical reactions. These reactions often involve the functional groups attached to the thiophene ring . For example, the amino group can participate in reactions with electrophiles, while the carboxylate group can undergo reactions typical of esters .Physical And Chemical Properties Analysis
Ethyl 5-aminothiophene-2-carboxylate is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility can be determined through experimental methods.Scientific Research Applications
Synthesis and Derivative Formation
- Gewald Synthesis : Ethyl 5-aminothiophene-2-carboxylate derivatives are synthesized using the Gewald reaction, an important method for forming 2-aminothiophenes with various aryl groups. This synthesis is significant for creating compounds with potential biological activities (Tormyshev et al., 2006).
- Antimicrobial Activity : Novel 2-aminothiophene derivatives, including ethyl 2-amino-4-phenylthiophene-3-carboxylate, have shown antimicrobial properties. These derivatives are synthesized through base protanated reactions and exhibit significant biological activities (Prasad et al., 2017).
- Fluorescence Property : Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a derivative of ethyl 5-aminothiophene-2-carboxylate, exhibits novel fluorescence properties. This is relevant in fields requiring fluorescent markers or probes (Pusheng, 2009).
Applications in Dye and Pigment Industry
- Dye Synthesis : Ethyl 5-aminothiophene-2-carboxylate derivatives are used to create monoazo disperse dyes for dyeing polyester fibers. These dyes exhibit good fastness properties and are used in textile industries (Iyun et al., 2015).
- Metal Complex Dyes : Complexation of disperse dyes derived from thiophene, including ethyl 5-aminothiophene-2-carboxylate, with metals like Cu, Co, and Zn, enhances dyeing properties on fabrics such as polyester and nylon (Abolude et al., 2021).
Chemical Synthesis and Reactions
- Synthesis Techniques : Various methods have been developed for the synthesis of ethyl 5-aminothiophene-2-carboxylate and its derivatives, demonstrating the chemical flexibility and adaptability of this compound in different reactions (Fang, 2011).
Pharmaceutical Research
- Drug Resistance : Research on ethyl 2-aminothiophene derivatives has shown potential in overcoming drug resistance in cancer cells, highlighting its significance in developing new anticancer agents (Das et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-aminothiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYICWNHUBQXAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-aminothiophene-2-carboxylate |
Synthesis routes and methods
Procedure details
Citations
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